Sos1-IN-11
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Overview
Description
SOS1-IN-11 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein, which is a crucial guanine nucleotide exchange factor for the rat sarcoma virus (RAS) signaling pathway. This pathway is often implicated in various human cancers, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SOS1-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
SOS1-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
SOS1-IN-11 has a wide range of scientific research applications, including:
Mechanism of Action
SOS1-IN-11 exerts its effects by binding to the catalytic domain of the SOS1 protein, thereby preventing its interaction with the rat sarcoma virus protein. This inhibition reduces the formation of guanosine triphosphate-loaded rat sarcoma virus, limiting cellular proliferation in cancers driven by mutations in the rat sarcoma virus pathway .
Comparison with Similar Compounds
Similar Compounds
BI-3406: Another potent and selective SOS1 inhibitor that binds to the catalytic domain of SOS1.
BI 1701963: A clinical candidate that also targets the SOS1-rat sarcoma virus interaction.
MRTX0902: A selective, brain-penetrant inhibitor of the SOS1-rat sarcoma virus protein-protein interaction.
Uniqueness
SOS1-IN-11 is unique in its specific binding affinity and selectivity for the SOS1 protein, making it a valuable tool for studying the SOS1-rat sarcoma virus interaction and developing targeted therapies for rat sarcoma virus-driven cancers .
Properties
Molecular Formula |
C22H24F3N5O |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]-7-morpholin-4-ylpyrido[3,4-d]pyridazin-1-amine |
InChI |
InChI=1S/C22H24F3N5O/c1-13-16(5-4-6-19(13)22(23,24)25)14(2)27-21-17-11-20(30-7-9-31-10-8-30)26-12-18(17)15(3)28-29-21/h4-6,11-12,14H,7-10H2,1-3H3,(H,27,29)/t14-/m1/s1 |
InChI Key |
RKWFDZPCFOPRML-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCOCC4)C |
Origin of Product |
United States |
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